3-Chlorobenzo[b]thiophene-2-carboxamide
Description
Significance of the Benzo[b]thiophene Core in Drug Discovery
The benzo[b]thiophene nucleus is a key pharmacophore found in several FDA-approved drugs and numerous investigational agents. researchgate.net Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, anticonvulsant, and antidiabetic properties. nih.gov The structural similarity of benzo[b]thiophene derivatives to endogenous molecules allows them to effectively modulate the activity of enzymes and receptors. The versatility of the benzo[b]thiophene ring system allows for the strategic placement of various substituents, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net
Historical Context of Benzo[b]thiophene Derivatives in Pharmaceutical Research
The exploration of benzo[b]thiophene derivatives in pharmaceutical research has a rich history, with early investigations dating back to the mid-20th century. Initial studies focused on the synthesis of various substituted benzo[b]thiophenes and the evaluation of their potential as isosteres of biologically active indole-containing compounds, such as serotonin. acs.orgacs.org Over the decades, research has expanded significantly, leading to the discovery of potent and selective agents for a multitude of diseases. This has established the benzo[b]thiophene scaffold as a cornerstone in the development of novel therapeutics. nih.gov
Overview of 3-Chlorobenzo[b]thiophene-2-carboxamide within the Benzo[b]thiophene Class
Within the extensive family of benzo[b]thiophene derivatives, this compound serves as a key synthetic intermediate. synhet.com Its structure, featuring a chlorine atom at the 3-position and a carboxamide group at the 2-position, provides reactive handles for further chemical modifications. This allows for the construction of more complex molecules with diverse pharmacological profiles. The compound itself is typically prepared from its corresponding carboxylic acid, 3-chloro-benzo[b]thiophene-2-carboxylic acid. sigmaaldrich.com While direct biological applications of this compound are not extensively reported, its importance lies in its role as a foundational building block for a new generation of potential therapeutic agents.
| Property | Value | Source |
| IUPAC Name | 3-chloro-1-benzothiophene-2-carboxamide | synhet.com |
| CAS Number | 21211-09-6 | synhet.com |
| Molecular Formula | C9H6ClNOS | uni.lu |
| Molecular Weight | 211.67 g/mol | quinoline-thiophene.com |
| Appearance | Solid | quinoline-thiophene.com |
| Solubility | Low in water | quinoline-thiophene.com |
Physicochemical properties of the related precursor, 3-Chloro-benzo[b]thiophene-2-carboxylic acid:
| Property | Value | Source |
| Melting Point | 268-272 °C | sigmaaldrich.com |
| Molecular Weight | 212.65 g/mol | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELQWGFCUUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345788 | |
| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-09-6 | |
| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies of 3 Chlorobenzo B Thiophene 2 Carboxamide
Established Synthetic Routes to 3-Chlorobenzo[b]thiophene-2-carboxamide
The construction of the this compound core can be achieved through several synthetic pathways, primarily originating from cinnamic acid derivatives or via the corresponding carbonyl chloride.
Synthesis from Cinnamic Acid Derivatives
A foundational approach to the benzo[b]thiophene ring system involves the reaction of cinnamic acid with thionyl chloride. wisdomlib.orgresearchgate.net This process, often carried out in a solvent like chlorobenzene (B131634) with the addition of pyridine, proceeds through a cyclization and chlorination sequence to yield the 3-chlorobenzo[b]thiophene-2-carbonyl chloride. researchgate.netgoogle.com Subsequent amidation of this acid chloride provides the desired this compound. An improved one-step process has been developed where cinnamic acid is converted directly to 3-chlorobenzo[b]thiophene-2-carbonyl chloride using thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine. google.com
Approaches via 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride
The most direct route to this compound involves the use of 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a key intermediate. wisdomlib.orgresearchgate.net This acid chloride, with the CAS number 21815-91-8, is a versatile precursor for various derivatives. nih.gov The synthesis of the title carboxamide is typically achieved by reacting the carbonyl chloride with a source of ammonia. A specific example involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) to first form the corresponding carbohydrazide, which can then be further manipulated. researchgate.net
Table 1: Key Intermediates and Reagents
| Compound Name | CAS Number | Role |
|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | 21815-91-8 | Key Intermediate |
| Cinnamic acid | 140-10-3 | Starting Material |
| Thionyl chloride | 7719-09-7 | Reagent |
Alternative Synthetic Methodologies for the Benzo[b]thiophene Nucleus
While the cinnamic acid route is well-established, other methods for constructing the benzo[b]thiophene core exist. One such method involves the electrophilic cyclization of 2-alkynylthioanisoles. mdpi.com This strategy allows for the introduction of a halogen at the 3-position. Another approach involves the reaction of 2-fluorobenzonitriles with methyl thioglycolate under microwave-assisted conditions to produce 3-aminobenzo[b]thiophene derivatives, which can be further modified. rsc.org Additionally, the reaction of substituted 2-fluoro-benzaldehydes with ethyl thioglycolate can yield benzo[b]thiophene-2-carboxylates. nih.gov A newer method describes the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate. rsc.org
Functionalization and Modification of the Carboxamide Moiety
The carboxamide group of this compound is a versatile handle for introducing a wide range of structural diversity, leading to compounds with varied biological activities.
Introduction of Substituted Anilide Moieties
The synthesis of N-phenylbenzo[b]thiophene-2-carboxamide derivatives has been explored to create modulators of amyloid-β aggregation. researchgate.net These anilide derivatives are typically synthesized by coupling the parent benzo[b]thiophene-2-carboxylic acid or its activated form (like the acid chloride) with various substituted anilines. The nature and position of substituents on the aniline (B41778) ring have been shown to significantly influence the biological activity of the resulting compounds. researchgate.net Research has also focused on the synthesis of thiophene-2-carboxamide derivatives with different substituents on the thiophene (B33073) and phenyl rings to enhance their antioxidant and antibacterial properties. nih.gov
Formation of Fused Heterocyclic Systems
The carboxamide functionality serves as a key synthon for the construction of more complex, fused heterocyclic systems. For example, reaction of this compound with various reagents can lead to the formation of fused pyrimidines, oxazoles, and other heterocyclic rings. wisdomlib.org One specific pathway involves the reaction of 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid, derived from the title compound and glycine (B1666218), with aromatic aldehydes in the presence of acetic anhydride (B1165640) to form oxazolones. researchgate.net Another documented transformation is the synthesis of β-lactams from Schiff bases derived from the corresponding carbohydrazide. wisdomlib.orgresearchgate.net
Table 2: Examples of Derivatization Reactions
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes | Schiff bases |
| Schiff bases | Phenylacetic acid, Thionyl chloride | β-lactams wisdomlib.orgresearchgate.net |
Derivatization with Amino Acid Fragments
The conjugation of amino acid fragments to the this compound scaffold is a key strategy for creating novel molecules with potential biological relevance. This derivatization is typically achieved by coupling the foundational molecule with various amino acid esters.
A common synthetic route involves the initial preparation of 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride. This activated acyl chloride serves as a reactive intermediate for amide bond formation. The coupling reaction with amino acid methyl ester hydrochlorides, in the presence of a base like triethylamine (B128534) in a dioxane medium, yields the corresponding 3-chloro-6-methylbenzo[b]thiophene-2-carbonylamino acid methyl ester derivatives. Yields for this type of reaction are generally moderate, falling in the range of 57-63%.
These initial derivatives can be further elaborated. For instance, treatment of the amino acid methyl esters with hydrazine hydrate can convert them into the corresponding hydrazides, with yields reported between 75-87%. These hydrazides are valuable intermediates for constructing larger peptide chains. The azide (B81097) method, a classical technique in peptide synthesis, can be employed to couple these hydrazides with another amino acid methyl ester, thereby forming dipeptide derivatives attached to the benzo[b]thiophene core. This elongation process typically provides yields from 53% to 64%. researchgate.net
An example of a simple amino acid derivative is 2-(3-Chlorobenzo[b]thiophene-2-carboxamido)acetic acid, the glycine conjugate of the parent compound. acs.orgnih.gov
Table 1: Synthesis of Amino Acid and Dipeptide Derivatives
| Starting Material | Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride | Amino acid methyl ester HCl, Et3N, Dioxane | Amino acid methyl ester | 57-63 | researchgate.net |
| Amino acid methyl ester derivative | Hydrazine hydrate | Amino acid hydrazide | 75-87 | researchgate.net |
Synthesis of Related Scaffolds for Comparative Studies
To understand the structure-activity relationships of benzo[b]thiophene-based compounds, it is crucial to synthesize and study isomers where the carboxamide group is located at different positions on the benzo[b]thiophene ring.
Benzo[b]thiophene-3-carboxamide (B1297106) Derivatives
The synthesis of benzo[b]thiophene-3-carboxamide derivatives often starts from the corresponding benzo[b]thiophene-3-carboxylic acid. digitellinc.comtandfonline.com In some cases, this core is further modified, for instance by oxidation of the sulfur atom to a sulfone (1,1-dioxide), to modulate its electronic properties. digitellinc.comtandfonline.comresearchgate.net
The carboxylic acid can be converted to a carboxamide through standard peptide coupling methods. A variety of amines can be used in this reaction to generate a library of N-substituted derivatives. For example, coupling with amines like heptan-4-amine or 3,4-diethoxyaniline (B1332076) produces the corresponding N-alkyl or N-aryl amides. tandfonline.com
Table 2: Examples of Synthesized Benzo[b]thiophene-3-carboxamide Derivatives
| Compound Name | Amine Used | Yield (%) | Reference |
|---|---|---|---|
| N-(3,4-diethoxyphenyl)benzo[b]thiophene-3-carboxamide | 3,4-diethoxyaniline | 44 | tandfonline.com |
| Benzo[b]thiophen-3-yl(4-benzoylpiperazin-1-yl)methanone | 4-benzoylpiperazine | 93 | tandfonline.com |
Benzo[b]thiophene-4-carboxamide (B11925207) Derivatives
The synthesis of benzo[b]thiophene-4-carboxamide derivatives has been explored, particularly in the context of creating molecules with additional functional groups. A notable series of compounds are the 3-sulfamoylbenzo[b]thiophene-4-carboxamides. nih.gov
The synthetic pathway to these molecules is a multi-step process that can include sulfonation of the benzo[b]thiophene ring, coupling with a sulfonamide, hydrolysis, and finally, peptide coupling to form the carboxamide at the 4-position. nih.gov This approach allows for the introduction of diverse substituents on both the sulfonamide and carboxamide moieties, leading to a wide range of derivatives. The yields for the final peptide coupling step are reported to be high, often in the 90-98% range. nih.gov These derivatives are of interest for their potential biological activities.
Benzo[b]thiophene-6-carboxamide Derivatives
The synthesis of benzo[b]thiophene-6-carboxamide derivatives provides another set of isomers for comparative studies. Research has focused on benzo[b]thiophene-6-carboxamide 1,1-dioxides, which are structurally related to other biologically active benzo[b]thiophenesulfonamide derivatives. digitellinc.com
The general strategy involves preparing the 6-carboxy-benzo[b]thiophene scaffold, which can then be converted to the desired carboxamides. For example, the synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid has been reported, starting from ethyl 6-chlorobenzo[b]thiophene-2-carboxylate via hydrolysis with sodium hydroxide. While this example has the carboxylic acid at the 2-position, similar strategies can be applied to precursors with the carboxyl group at the 6-position. Once the 6-carboxylic acid is obtained and the sulfur is oxidized to the 1,1-dioxide, various amines can be coupled to the carboxylic acid to produce a series of N-substituted benzo[b]thiophene-6-carboxamide 1,1-dioxides. It has been noted that introducing hydrophobic substituents on the carboxamide group can be a key factor in the biological profile of these compounds. digitellinc.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Chlorobenzo[b]thiophene-2-carboxamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: Proton NMR analysis of the hydrochloride salt of this compound in deuterated methanol (B129727) (CD₃OD) reveals characteristic signals corresponding to the aromatic protons of the benzo[b]thiophene ring system. google.com The aromatic region of the spectrum shows complex multiplets, with observed chemical shifts around 8.00 ppm and 7.60 ppm, which account for the four protons on the fused benzene (B151609) ring. google.com The protons of the primary amide group (-CONH₂) would also produce signals, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely detailed in published literature, the spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule. Key expected resonances include:
A signal in the downfield region (typically ~160-170 ppm) for the carbonyl carbon of the amide group.
Signals corresponding to the eight carbons of the benzo[b]thiophene core, including the carbon atom bearing the chlorine (C3) and the quaternary carbons at the ring fusion, which would appear at characteristic chemical shifts.
The combination of ¹H and ¹³C NMR spectra provides a complete picture of the compound's carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule. Commercial suppliers confirm that NMR analysis is a standard method used for the characterization of this compound. Current time information in Baltimore, MD, US.
Mass Spectrometry (MS, LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) are often used for analysis. Current time information in Baltimore, MD, US.
The compound has a molecular formula of C₉H₆ClNOS and a monoisotopic mass of approximately 210.98 Da. t-science.org High-resolution mass spectrometry (HRMS) would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Predicted mass spectrometry data highlights the expected mass-to-charge ratios (m/z) for various adducts that can be observed during analysis. This information is crucial for interpreting the resulting spectra.
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.99314 |
| [M+Na]⁺ | 233.97508 |
| [M-H]⁻ | 209.97858 |
| [M+NH₄]⁺ | 229.01968 |
| [M+K]⁺ | 249.94902 |
| [M]⁺ | 210.98531 |
| Data sourced from predicted values. t-science.org |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. While a specific experimental spectrum is not publicly available, the analysis is confirmed to be a standard procedure for this compound. Current time information in Baltimore, MD, US.
Based on its structure, the following characteristic absorption bands are expected:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |
| Amide | N-H | 3400-3100 | Two bands, corresponding to symmetric and asymmetric stretching of the primary amide. |
| Carbonyl | C=O | 1700-1650 | Strong absorption characteristic of the amide I band. |
| Aromatic Ring | C-H | 3100-3000 | Stretching vibrations for protons on the benzene ring. |
| Aromatic Ring | C=C | 1600-1450 | In-plane skeletal vibrations of the fused aromatic system. |
| Haloalkane | C-Cl | 800-600 | Stretching vibration for the carbon-chlorine bond. |
The presence of these distinct bands in an IR spectrum provides strong evidence for the compound's structural integrity, confirming the existence of the amide and the chloro-substituted benzothiophene (B83047) core.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of this compound. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the instrument. It passes through a column packed with a stationary phase, carried by a mobile phase under high pressure. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, which is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity is calculated by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Chemical suppliers often guarantee a purity of greater than 95% as determined by this method. Current time information in Baltimore, MD, US.
| Analytical Technique | Purpose | Typical Result | Reference |
| HPLC | Purity Assessment | >95% | Current time information in Baltimore, MD, US. |
X-ray Single-Crystal Diffractometry for Solid-State Structural Determination
X-ray Single-Crystal Diffractometry provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the crystalline solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
The analysis yields detailed data, including:
Bond lengths and angles
The crystal system and space group
The dimensions of the unit cell
This data allows for the creation of an unambiguous three-dimensional model of the molecule, confirming its stereochemistry and revealing intermolecular interactions, such as hydrogen bonding, in the solid state. However, a search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported.
Biological Activity and Pharmacological Potential of 3 Chlorobenzo B Thiophene 2 Carboxamide and Its Analogues
Anticancer and Antiproliferative Activities
Derivatives of benzo[b]thiophene have demonstrated a notable capacity to inhibit the growth of various cancer cells. ekb.egekb.eg These heterocyclic compounds are a subject of extensive research in drug discovery and development due to their wide range of biological activities. ekb.eg
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, A-549, Du-145)
The cytotoxic effects of 3-Chlorobenzo[b]thiophene-2-carboxamide and its analogues have been assessed against a panel of human cancer cell lines, revealing their potential as broad-spectrum anticancer agents. Studies have shown that these compounds exhibit inhibitory activity against breast cancer (MCF-7), cervical cancer (HeLa), lung carcinoma (A-549), and prostate cancer (Du-145) cells. researchgate.net
The in vitro cytotoxicity of various benzo[b]thiophene derivatives has been documented, with some compounds showing significant activity. For instance, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives displayed high cytotoxic activity against MCF-7 cells. ekb.eg Similarly, studies on other thiophene (B33073) carboxamide derivatives have reported substantial antiproliferative properties against HeLa and MCF-7 cell lines. nih.gov The cytotoxic effects of related compounds have also been observed in A549 lung cancer cells and other cancer cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzo[b]thiophene Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Thiophene-carboxamide derivative 2b | Hep3B | 5.46 µM | nih.gov |
| Thiophene-carboxamide derivative 2d | Hep3B | 8.85 µM | nih.gov |
| Thiophene-carboxamide derivative 2e | Hep3B | 12.58 µM | nih.gov |
| 4,5,6,7-tetrahydrobenzo[b]thiophene derivative | LoVo | 57.15 ± 2.48 µg/ml | ekb.eg |
| 4,5,6,7-tetrahydrobenzo[b]thiophene derivative | HCT-116 | 71.00 ± 2.83 µg/ml | ekb.eg |
| Benzo[d]imidazo[2,1-b]thiazole derivative 6i | MCF-7 | 81% inhibition | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole derivative 6j | MCF-7 | 73% inhibition | nih.gov |
| 1,2,4-triazole derivative 7e | MCF-7, HeLa, A549 | Most potent in series | researchgate.net |
Mechanisms of Action in Anticancer Activity
The anticancer effects of this compound and its analogues are attributed to several underlying mechanisms, including the induction of programmed cell death, interference with the cell cycle, interaction with genetic material, and inhibition of key molecular targets.
A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. Studies on related benzimidazole (B57391) derivatives have shown they can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including A549 and MDA-MB-231. mdpi.com Some compounds were observed to arrest the cell cycle in the G1 and G2 phases in A549 cells, while others caused arrest in the G1 and S phases in MDA-MB-231 cells. mdpi.com Furthermore, research on other heterocyclic compounds has demonstrated cell cycle arrest in the G2/M phase. nih.gov For instance, microtubule-depolymerizing agents can lead to G1 and G2 arrests in some breast cancer cell lines. nih.gov
Evidence suggests that some benzo[b]thiophene derivatives can interact with DNA, contributing to their cytotoxic effects. Naphthothiopheneamide derivatives, which share a similar structural backbone, have been shown to bind to DNA through intercalation. dntb.gov.ua This mode of action, where the compound inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, ultimately leading to cell death. The affinity of this binding can be influenced by substituents on the aromatic ring. dntb.gov.ua The interaction of certain anticancer agents with DNA is a critical factor in their antitumor activity. nih.gov
Targeting specific molecules involved in cancer progression is another mechanism of action for these compounds. Estrogen Receptor Alpha (ERα) is a crucial target in the treatment of ER-positive breast cancer. nih.gov While direct evidence for this compound is still emerging, the development of dual-mechanism ER inhibitors highlights the potential for novel compounds to achieve antagonism of this receptor. nih.gov The ability to inhibit such specific targets can lead to more effective and targeted cancer therapies.
The modulation of reactive oxygen species (ROS) within cancer cells is an increasingly recognized strategy in cancer therapy. nih.gov ROS are byproducts of normal cellular metabolism, but at high levels, they can induce oxidative stress and trigger cell death. nih.gov While direct studies on this compound's effect on ROS are not detailed in the provided results, the principle of modulating ROS is a plausible mechanism for its anticancer activity. The balance of ROS is critical, and disrupting this balance in cancer cells can be a therapeutic approach. mdpi.com
Structure-Activity Relationship (SAR) Studies in Anticancer Activity
The structural features of benzo[b]thiophene carboxamides play a crucial role in their anticancer activity. Studies on related thiophene carboxamide derivatives have provided insights into the structure-activity relationship (SAR) for their antiproliferative effects.
For a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules, the nature of the substituents significantly influences their anticancer activity against various cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer). mdpi.com Several compounds within this series demonstrated potent activity, with IC50 values in the low micromolar range (1.81 to 2.52 μM). mdpi.com This suggests that the presence and positioning of the sulfonamide and amide groups, along with other substitutions on the benzo[b]thiophene ring, are key determinants of their cytotoxic potential. mdpi.com
In another study focusing on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), the substituted phenyl carboxamide portion was found to be critical for biological efficacy. ijpsjournal.commdpi.com Compounds with a polar surface area similar to CA-4 exhibited significant activity against the Hep3B cancer cell line. ijpsjournal.commdpi.com Specifically, derivatives 2b and 2e from the synthesized series were identified as the most active, with IC50 values of 5.46 and 12.58 µM, respectively. mdpi.com The thiophene ring's high aromaticity was noted to be a critical factor in the interaction with the biological target. mdpi.com
Furthermore, research on novel thiophene carboxamide scaffolds has shown that the introduction of bromine and imide or amide groups can lead to significant cytotoxic effects on cancer cell lines such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7. nih.gov One particular derivative, MB-D2, was found to be highly cytotoxic and selective against A375 cancer cells. nih.gov These findings underscore the importance of specific functional groups and their placement on the thiophene carboxamide core for achieving potent and selective anticancer activity. The general structure-activity relationships highlight that modifications at various positions of the benzo[b]thiophene ring system can modulate the anticancer potency. nih.gov
Antimicrobial Activities
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, B. subtilis, P. aeruginosa)
Derivatives of 3-chlorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial properties. A study on amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. synhet.com
In a broader context of thiophene-2-carboxamide derivatives, substitutions at the 3-position significantly influence antibacterial activity. For instance, 3-amino thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. mdpi.com One amino-substituted compound demonstrated excellent activity against P. aeruginosa, S. aureus, and B. subtilis. mdpi.com The presence of a methoxy (B1213986) group on the aryl substituent of thiophene-2-carboxamide derivatives was found to enhance inhibition against S. aureus, B. subtilis, and P. aeruginosa. mdpi.com
Furthermore, studies on 3-halobenzo[b]thiophenes have shown that the correct placement of substituents at the third position is key for antimicrobial activity. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria. Specifically, a cyclohexanol-substituted 3-chlorobenzo[b]thiophene showed rapid bactericidal activity against Staphylococcus aureus at its MIC.
Interactive Data Table: Antibacterial Activity of Benzo[b]thiophene Analogues.
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3-chloro-6-methylbenzo[b]thiophene-2-carbonylamino acid derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Active | synhet.com |
| 3-Amino thiophene-2-carboxamide derivative | P. aeruginosa, S. aureus, B. subtilis | Excellent | mdpi.com |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | Bactericidal (MIC 16 µg/mL) |
Antifungal Efficacy
The antifungal potential of benzo[b]thiophene derivatives has also been an area of active investigation. Studies on 3-halobenzo[b]thiophene derivatives have demonstrated their efficacy against fungal pathogens.
Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low MIC of 16 µg/mL against the yeast Candida albicans. This indicates that the presence of a halogen at the 3-position, combined with a cyclohexanol (B46403) group at the 2-position, is a favorable structural feature for antifungal activity. The alcohol group, in particular, was found to contribute significantly to the inhibitory activity of these compounds. nih.gov
Antitubercular Activity Against Mycobacterium tuberculosis (MTB H37Ra, MDR-MTB, M. bovis BCG)
Benzo[b]thiophene derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. Various derivatives of benzo[b]thiophene-2-carboxylic acid have been studied for their in vitro and ex vivo efficacy against the H37Ra strain of M. tuberculosis (MTB). synhet.com
Some of these compounds have also been tested against multidrug-resistant (MDR) strains of M. tuberculosis. Notably, certain benzo[b]thiophene-based 1,3-diketones and flavones have shown significant potential as lead candidates for treating mycobacterial infections due to their low cytotoxicity and high selectivity index. Molecular docking studies have suggested that these compounds may exert their inhibitory activity by targeting the DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase) enzyme, which is crucial for the mycobacterial cell wall synthesis.
Furthermore, the activity of benzo[b]thiophenes against M. bovis BCG has been assessed under both aerobic and oxygen-depleted conditions, with some compounds showing significant activity against dormant BCG. This suggests that these compounds could be effective against latent tuberculosis infections.
Anthelmintic Activity
While direct studies on the anthelmintic activity of this compound are limited, research on related thiophene derivatives suggests potential in this area. A study on a thiophene derivative, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol (Thio1), which was identified in Tagetes patula, demonstrated a pronounced in vitro anthelmintic effect against the nematode Haemonchus contortus. synhet.com
This compound was 100% effective in egg hatch and larval development tests, with EC50 values of 0.1731 mg/mL and 0.3243 mg/mL, respectively. synhet.com In silico molecular modeling studies suggested that this thiophene derivative could be a potential ligand for the glutamate-activated chloride channel (GluCl), a known target for anthelmintic drugs. synhet.com This finding indicates that the thiophene scaffold is a promising pharmacophore for the development of new anthelmintic agents.
Enzyme Inhibition Properties
Benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential beyond antimicrobial and anticancer activities.
A series of 3-alkoxybenzo[b]thiophene-2-carboxamides have been reported as inhibitors of neutrophil-endothelial cell adhesion. This suggests a potential anti-inflammatory application by interfering with the processes of cell adhesion mediated by specific enzymes and receptors.
In another study, benzo[b]thiophene-2-carboxamide derivatives were synthesized and evaluated as urotensin-II receptor antagonists. A systematic SAR investigation led to the identification of a 5-cyano analog as a highly potent UT antagonist with an IC50 value of 25 nM.
Furthermore, thiophene-3-carboxamide (B1338676) derivatives have been explored as potential VEGFR-2 inhibitors, a key target in angiogenesis and cancer therapy. One such derivative exhibited excellent anti-proliferative activity against several cancer cell lines and effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM.
More recently, benzo[b]thiophene-2-carboxamide derivatives have been designed as agonists for the STING (stimulator of interferon genes) protein, which plays a crucial role in the innate immune response. nih.gov Certain derivatives showed the ability to activate human STING and increase the phosphorylation of its downstream signaling molecules, indicating their potential as immunomodulatory agents for cancer therapy. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
Research into the direct cholinesterase-inhibiting properties of this compound itself is not extensively detailed in the provided context. However, the broader class of heterocyclic compounds, including thiophene derivatives, is often explored for neuroprotective roles, which can involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Alkaline Phosphatase Inhibition (Tissue Non-Specific Alkaline Phosphatase (TNAP), Intestinal Alkaline Phosphatase)
Derivatives of benzo[b]thiophene have been synthesized and assessed for their ability to inhibit alkaline phosphatases. nih.gov The inhibition of tissue non-specific alkaline phosphatase (TNAP) is a therapeutic strategy for preventing the formation of basic calcium phosphate (B84403) crystals in the joints of patients with osteoarthritis. nih.gov
Notably, two water-soluble racemic analogues, benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole, were found to be effective TNAP inhibitors. nih.gov Their inhibitory activities were comparable to that of levamisole, a known TNAP inhibitor. nih.gov Furthermore, studies revealed that several novel benzo[b]thiophene derivatives exhibited a more pronounced inhibitory effect on intestinal alkaline phosphatase (IAP) than on TNAP. nih.gov Modulators of IAP are being investigated for their potential to manage conditions related to gut health and metabolism. google.com
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Benzothiopheno-tetramisole (racemic) | TNAP | 85 ± 6 µM |
| Benzothiopheno-2,3-dehydrotetramisole (racemic) | TNAP | 135 ± 3 µM |
| Levamisole (enantiomeric) | TNAP | 93 ± 4 µM |
α-Amylase Inhibition
The inhibition of α-amylase is a key therapeutic approach for managing type 2 diabetes mellitus. researchgate.net Benzo[b]thiophene-based molecules have been explored as potential α-amylase inhibitors. researchgate.netdntb.gov.ua A series of hybrid indole–thiazolidinedione–triazole derivatives built on a benzo[b]thiophene structure were synthesized and evaluated. researchgate.net Many of these compounds demonstrated significant α-amylase inhibitory activity, with IC₅₀ values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. researchgate.net This range is notably competitive with the standard antidiabetic drug, acarbose, which has an IC₅₀ value of 0.68 ± 0.02 μM. researchgate.net
Monoamine Oxidase (MAO) Inhibition (hMAO-A and hMAO-B isoforms)
Human monoamine oxidases (hMAO), existing as hMAO-A and hMAO-B isoforms, are crucial enzymes that regulate neurotransmitter levels in the central nervous system. uniroma1.it Inhibitors of these enzymes are vital for treating neurodegenerative and psychiatric conditions like Parkinson's disease, Alzheimer's disease, and depression. uniroma1.itnih.gov The benzo[b]thiophene scaffold has been identified as a promising core for developing novel MAO inhibitors. uniroma1.it
Specifically, derivatives of benzo[b]thiophene-3-ole-2-phenylcarboxamide have been designed and synthesized with the goal of creating new neuroprotective agents that function by inhibiting MAO. uniroma1.it The two isoforms have different substrate preferences; for instance, hMAO-A preferentially metabolizes serotonin, while hMAO-B has a high affinity for benzylamine. uniroma1.it The development of selective inhibitors for these isoforms is an active area of research.
Kinase Inhibition (e.g., LIMK1, MK2, PIM kinases)
The benzo[b]thiophene scaffold serves as a foundational structure for the development of various kinase inhibitors. rsc.org Kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer.
PIM Kinases: Benzothienopyrimidinones, derived from the benzo[b]thiophene core, have been discovered as a novel class of potent inhibitors for all three PIM kinase isoforms (Pim-1, Pim-2, and Pim-3). acs.orgnih.gov These compounds exhibit inhibitory constants (Kᵢ values) in the subnanomolar to low single-digit nanomolar range and show excellent selectivity against a wide panel of other kinases. acs.orgnih.gov For example, compound 14j from one study showed Kᵢ values of 2, 3, and 0.5 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have also been identified as effective Pim-1 kinase inhibitors. researchgate.net
LIMK1 and MK2: The synthesis of 3-aminobenzo[b]thiophene scaffolds has been specifically applied to create the core structures of LIMK1 and MK2 inhibitors. rsc.org
Other Kinases: The versatility of the thiophene scaffold extends to other kinase families. Thiophene-3-carboxamide derivatives have been developed as potential VEGFR-2 inhibitors, a key target in anti-angiogenesis therapy. nih.gov Additionally, thiophene-based structures have been investigated as dual inhibitors of EGFR and HER2 for applications in lung cancer treatment. mdpi.com
| Compound Class/Derivative | Target Kinase(s) | Potency (Kᵢ or IC₅₀) |
| Benzothienopyrimidinones | Pim-1, Pim-2, Pim-3 | Subnanomolar to low nanomolar Kᵢ values acs.orgnih.gov |
| Thiophene-3-carboxamide derivative 14d | VEGFR-2 | IC₅₀ = 191.1 nM nih.gov |
| 3-Aminobenzo[b]thiophene scaffolds | LIMK1, MK2 | Serve as core motif for inhibitors rsc.org |
| Tetrahydrobenzo[b]thiophene-3-carbohydrazides | Pim-1 | High activity reported for several compounds researchgate.net |
Other Biological Activities
Anti-inflammatory Activity
The benzo[b]thiophene framework is associated with significant anti-inflammatory properties. smolecule.com An analogue, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), demonstrated notable efficacy in a mouse model of ulcerative colitis, a chronic inflammatory disorder. nih.govnih.gov Treatment with BT2 led to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-9, and IL-2, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10. nih.govnih.gov
Furthermore, N-alkenyl-3-hydroxybenzo[b]thiophene-2-carboxamide derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzyme families in the inflammatory cascade. google.com This dual inhibition suggests potential utility in treating a wide range of inflammatory conditions. google.com
Antiviral Activity (e.g., Anti-norovirus)
While research into broad-spectrum antiviral agents is ongoing, specific data on the anti-norovirus activity of this compound is not extensively detailed in the provided search results. However, the broader class of thiophene and benzothiazole (B30560) derivatives has been investigated for antiviral properties against various viruses.
For instance, research into nonpeptidic protease inhibitors for the dengue virus (DENV) identified a thiophene derivative as an initial hit. nih.gov This compound was later optimized by replacing the thiophene with a benzothiazole ring system to improve its activity. nih.gov In another study, a novel tricyclic compound containing a dihydro-imidazo[2,1-b] researchgate.netnih.govbenzothiazol-5-one structure with a thiophene substituent showed promising activity against the influenza A virus. nih.gov
Studies on norovirus have often focused on nucleoside analogues. Research has demonstrated that compounds like 2′-C-MeC and 2′-F-2′-C-MeC can significantly reduce murine norovirus (MNV) RNA levels and infectivity in a dose- and time-dependent manner. nih.govnih.gov For the Norwalk virus (NV) replicon, 2′-C-MeC showed potent activity with a low median effective concentration (EC₅₀). nih.gov These findings highlight the potential of targeting viral enzymes with specific small molecules, a strategy that could theoretically be applied to benzo[b]thiophene derivatives.
Although direct evidence for this compound against norovirus is limited in the search results, the known antiviral effects of related heterocyclic compounds suggest that this chemical class is a viable area for future antiviral research.
Table 1: Antiviral Activity of Selected Nucleoside Analogues Against Norovirus This table presents data on related antiviral compounds to provide context for the therapeutic area.
| Compound | Virus | Assay | EC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 2′-C-MeC | Murine Norovirus (MNV) | RNA level reduction | 6.9 | nih.gov |
| 2′-F-2′-C-MeC | Murine Norovirus (MNV) | RNA level reduction | 12.7 | nih.gov |
| 2′-C-MeC | Norwalk Virus (NV) Replicon | RNA level reduction | 1.3 | nih.gov |
| 2′-F-2′-C-MeC | Norwalk Virus (NV) Replicon | RNA level reduction | 3.2 | nih.gov |
| β-D-N(4)-hydroxycytidine (NHC) | Norwalk Virus (NV) Replicon | RNA level reduction | 1.5 | nih.gov |
Anticonvulsant Activity
The benzo[b]thiophene scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. researchgate.netijpsjournal.com Various derivatives of benzo[b]thiophene-2-carboxamide have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov
One area of research has focused on creating hybrid molecules that combine the benzo[b]thiophene moiety with other structures known for their antiseizure properties, such as pyrrolidine-2,5-diones. nih.govmdpi.com In a study of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, several compounds demonstrated potent and broad-spectrum anticonvulsant activity in both the MES and the 6 Hz seizure tests. nih.gov The most promising compounds from this series had their median effective doses (ED₅₀) determined, indicating their potency. nih.gov For example, a specific derivative, compound 33 in the study, was identified as the most active in both the MES and 6 Hz tests. nih.gov
The general anticonvulsant potential of thiophene-containing structures is well-documented. researchgate.netrjptonline.org The structural versatility of these compounds allows for modifications that can enhance their interaction with biological targets like ion channels or receptors involved in seizure activity. ijpsjournal.com For instance, research on other heterocyclic carboxamides, such as dibenz[b,f]azepine-5-carboxamide derivatives, has shown that specific enantiomers can be highly potent against MES-induced seizures, with some exhibiting a high protective index. nih.gov Similarly, studies on novel benzothiazole derivatives have identified compounds with significant anticonvulsant activity in both MES and scPTZ tests, demonstrating better protective indices than some standard drugs. researchgate.net
Table 2: Anticonvulsant Activity of Selected 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives This table summarizes the median effective dose (ED₅₀) for the most active compounds in a study of benzo[b]thiophene analogues.
| Compound ID (from study) | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| 28 | 99.8 | 117.8 | nih.gov |
| 30 | 104.9 | 134.4 | nih.gov |
| 31 | 89.3 | 98.5 | nih.gov |
| 32 | 110.1 | 101.9 | nih.gov |
| 33 | 85.2 | 92.4 | nih.gov |
Computational Studies and Rational Drug Design
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 3-Chlorobenzo[b]thiophene-2-carboxamide, might interact with a biological target.
Ligand-Protein Interactions and Binding Modes with Target Enzymes/Receptors
Molecular docking simulations have been employed to investigate the interactions of this compound derivatives with various biological targets, revealing key binding modes and interactions that are essential for their biological activity.
Estrogen Receptor alpha (ERα): In the context of breast cancer research, derivatives of 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been designed and docked with ERα. rjptonline.orgrjptonline.org A study focusing on eight such derivatives (designated MFA1-8) revealed that these compounds achieved higher Piecewise Linear Potential (PLP) fitness scores (ranging from 66.21 to 77.20) compared to the standard drug, Tamoxifen (60.96). rjptonline.org The interactions were characterized by hydrogen bonds and non-covalent hydrophobic interactions. rjptonline.org A crucial finding was the significant hydrophobic bonding with the amino acid residue LEU428. rjptonline.org Furthermore, the docked conformations of these derivatives were found to be superior in preventing the repositioning of helix-12 (H-12), a critical step in the activation of the receptor by agonists. rjptonline.orgrjptonline.org This mechanical blocking of the binding pocket suggests a potent antagonistic activity. rjptonline.org
Cholinesterases (AChE and BChE): While direct docking studies on this compound are limited, research on related benzo[b]thiophene-chalcone hybrids provides valuable insights into potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies, aimed at developing treatments for Alzheimer's disease, showed that benzothiophene-chalcone hybrids were effective inhibitors of both enzymes. nih.gov Molecular docking helped to elucidate the structure-activity relationships, indicating that the benzothiophene (B83047) scaffold is a key component for this inhibitory activity. rsc.org For instance, one of the most active compounds against BChE, a hybrid with an amino substituent, showed an IC50 value comparable to the reference drug galantamine. nih.gov
Ras Protein: Currently, there is a lack of specific molecular docking investigations in the reviewed scientific literature concerning the direct interaction between this compound or its immediate derivatives and the Ras protein.
Table 1: Summary of Molecular Docking Interactions
| Target Enzyme/Receptor | Derivative Class | Key Interacting Residues | Observed Binding Modes & Interactions | Docking Score/Fitness |
|---|---|---|---|---|
| Estrogen Receptor alpha (ERα) | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) | LEU428 | Hydrogen bonds, Non-covalent hydrophobic interactions, Prevention of H-12 repositioning. rjptonline.orgrjptonline.org | PLP Fitness Scores: 66.21-77.20 (vs. 60.96 for Tamoxifen). rjptonline.org |
| Butyrylcholinesterase (BChE) | Benzo[b]thiophene-chalcone hybrid (amino-substituted) | Not specified in abstract | Enzyme inhibition. nih.gov | IC50 comparable to galantamine. nih.gov |
| Acetylcholinesterase (AChE) | Benzo[b]thiophene-chalcone hybrid | Not specified in abstract | Enzyme inhibition. nih.gov | IC50 = 62.1 μM for the most active compound. nih.gov |
Elucidation of Structural Requirements for Enhanced Activity
Computational studies have been pivotal in defining the structural features of the this compound scaffold that are necessary for potent biological activity.
For ERα inhibition, the key structural requirement is a conformation that effectively blocks the co-activator binding groove by preventing the repositioning of helix-12. rjptonline.org The 3-chlorobenzo[b]thiophene core, when incorporated into larger structures, provides a rigid framework that, with appropriate substitutions, can establish significant hydrophobic interactions with residues like LEU428, enhancing binding affinity and antagonist activity. rjptonline.org
In the case of JNK1 inhibitors based on a thiophene-3-carboxamide (B1338676) scaffold, the position of the carboxamide group is critical. Studies showed that having the carboxamide at the 3-position of the thiophene (B33073) ring was essential for activity, as an analogue with the carboxamide at the 5-position was completely inactive. nih.gov Furthermore, substitutions at the 4 and 5-positions of the thiophene ring with methyl groups resulted in less active compounds, indicating that these positions should remain unsubstituted for optimal activity. nih.gov
Structure-Activity Relationship (SAR) Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are computational methods that correlate variations in the chemical structure of compounds with their biological activities. These models are essential for optimizing lead compounds and designing new molecules with improved potency.
For thiophene-based compounds, SAR analysis has revealed several important trends. In a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4, the thiophene ring's high aromaticity was found to be critical for its interaction profile within the tubulin-colchicine-binding pocket. nih.gov QSAR studies on other heterocyclic systems, such as 4-thiazolidinones, have suggested that the presence of electron-withdrawing groups, like the chloro group on the phenyl ring, is favorable for anti-inflammatory activity. mdpi.com This aligns with the structure of the title compound, suggesting the 3-chloro substituent on the benzo[b]thiophene ring plays a significant electronic role.
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic fields that influence activity. For a series of thieno-pyrimidine derivatives targeting breast cancer, a CoMFA model indicated that steric factors contributed more significantly (67.7%) to the inhibitory activity than electrostatic factors (32.3%). nih.gov The CoMSIA model further broke down the contributions, showing the importance of steric (29.5%), electrostatic (29.8%), and hydrophobic (29.8%) fields. nih.gov Such models generate contour maps that visually guide chemists in modifying the structure to enhance favorable interactions and avoid unfavorable ones.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Scaffold/Derivative Class | Target/Activity | Key Structural Features for Activity | Insight |
|---|---|---|---|
| Thiophene-3-carboxamide | JNK1 Inhibition | Carboxamide group at the 3-position is essential. Unsubstituted at 4- and 5-positions is preferred. nih.gov | Highlights the positional importance of the carboxamide functional group. |
| Thiophene Carboxamides | Anticancer (Tubulin Inhibition) | High aromaticity of the thiophene ring enhances the interaction profile. nih.gov | Emphasizes the role of the core heterocyclic system's electronic properties. |
| Thieno-pyrimidine | Anticancer | Steric, electrostatic, and hydrophobic properties are all significant contributors to activity. nih.gov | 3D-QSAR models provide detailed maps for rational drug design. |
Prediction of Pharmacokinetic Profiles (ADMET)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical component of computational drug design, helping to identify candidates with favorable drug-like properties early in the discovery process.
For the series of 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) designed as ERα inhibitors, in silico ADMET profiling was conducted using the SwissADME tool. rjptonline.org The results were promising, indicating that all eight designed compounds possessed better pharmacokinetic, drug-likeness, and toxicity profiles compared to Tamoxifen. rjptonline.orgrjptonline.org
Similarly, for benzo[b]thiophene-chalcone hybrids investigated as cholinesterase inhibitors, ADME predictions suggested that the compounds had good oral bioavailability properties. rjptonline.org The studies also indicated a high probability of these compounds crossing the blood-brain barrier, an essential characteristic for drugs targeting central nervous system disorders like Alzheimer's disease. rsc.org These predictions highlight the potential of the benzo[b]thiophene scaffold in developing orally active and CNS-penetrant drugs.
Conformational Analysis and Intermolecular Interactions
Understanding the three-dimensional shape (conformation) of a molecule and its non-covalent interactions is fundamental to explaining its physical properties and how it interacts with biological macromolecules.
A conformational analysis of aroyl derivatives of benzo[b]thiophene, which are structurally related to the title compound, was performed using X-ray crystallography and NMR spectroscopy. rsc.org This study revealed that the orientation of the carbonyl group relative to the thiophene sulfur atom is a key conformational feature. For 2-substituted benzo[b]thiophenes, the preferred conformation is of the S,O-cis type, where the sulfur and oxygen atoms are on the same side of the C-C bond connecting the ring and the carbonyl group. rsc.org This preference suggests an attractive interaction between the sulfur and oxygen atoms. The analysis also showed that the heterocyclic and aryl rings exhibit a degree of twist relative to the plane of the carbonyl group. rsc.org
The types of intermolecular interactions that molecules with a thiophene-carboxamide core can form are crucial for their crystal packing and ligand-receptor binding. These interactions are dominated by van der Waals dispersion forces, but also include important π/π stacking between thiophene rings and hydrogen bonding. mdpi.com In related structures, hydrogen bonds involving the carboxamide group, such as those with Gln and Met residues in a kinase binding site, have been shown to be critical for stabilizing the ligand-protein complex. nih.gov
Future Directions and Therapeutic Implications
Optimization of 3-Chlorobenzo[b]thiophene-2-carboxamide Analogues for Enhanced Potency and Selectivity
The core structure of this compound presents multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. Scientists are systematically altering the substituents on both the benzo[b]thiophene core and the carboxamide nitrogen to enhance potency against specific biological targets while minimizing off-target effects, thereby improving selectivity.
One notable area of optimization involves the synthesis of benzo[b]thiophene-chalcone hybrids. These compounds, which incorporate a chalcone (B49325) moiety into the benzothiophene (B83047) structure, have been investigated as potential cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov This strategic hybridization aims to increase the efficiency of crossing the blood-brain barrier. nih.gov
Furthermore, research into 3-halobenzo[b]thiophene derivatives has demonstrated that modifications at the 3-position can significantly impact antimicrobial activity. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have shown promising activity against Gram-positive bacteria and yeast, with a minimum inhibitory concentration (MIC) of 16 µg/mL. mdpi.com The presence of a hydroxyl group on the substituent at the 2-position has been found to be crucial for the inhibitory activity of these compounds. mdpi.com
The following table summarizes the antimicrobial activity of selected 3-halobenzo[b]thiophene derivatives, highlighting the impact of structural modifications on their potency.
| Compound ID | R Group at Position 2 | Halogen at Position 3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 25 | Cyclohexanol (B46403) | Cl | 16 | 16 |
| 26 | Cyclohexanol | Br | 16 | 16 |
| 28 | Cyclohexane | Cl | >512 | 512 |
| 30 | 2-hydroxypropan-2-yl | Cl | 64 | Not Reported |
| 31 | 2-hydroxypropan-2-yl | Br | 64 | Not Reported |
| 32 | Cyclopentanol | Cl | 128 | Not Reported |
Data sourced from a study on 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents. mdpi.com
These findings underscore the importance of systematic structural modifications in optimizing the biological activity of the this compound scaffold.
Development of Novel Therapeutic Agents Based on the this compound Scaffold
The versatility of the this compound backbone has facilitated the synthesis of a wide range of new chemical entities with diverse therapeutic applications. By using 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a starting material, researchers have successfully synthesized novel heterocyclic compounds, including thiadiazoles, oxadiazoles, pyrazolines, and diaryl pyrazoles. nih.gov
A selection of these newly synthesized compounds has been screened for their antibacterial, antifungal, and anti-inflammatory properties, with many demonstrating potent activity. nih.gov For example, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various amines has led to the creation of 2-carbonylchlorides, 2-isopropyl carboxamides, and 2-(piperidin-1-yl)-methanones. researchgate.net Preliminary in vitro screening of these compounds revealed that several derivatives exhibit significant antibacterial activity. researchgate.net
The development of benzo[b]thiophene acylhydrazone derivatives represents another promising avenue. These compounds have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov One particular derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. nih.gov
The following table showcases some of the novel heterocyclic compounds derived from the this compound scaffold and their potential therapeutic applications.
| Derivative Class | Starting Material | Potential Therapeutic Application |
| Thiadiazoles, Oxadiazoles, Pyrazolines | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Antibacterial, Antifungal, Anti-inflammatory |
| 2-Isopropyl Carboxamides | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Antibacterial |
| 2-(Piperidin-1-yl)-methanones | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Antibacterial |
| Benzo[b]thiophene Acylhydrazones | Substituted benzo[b]thiophene-2-carboxylic hydrazide | Antimicrobial (against MRSA) |
This ongoing research highlights the immense potential of the this compound scaffold in the generation of new drug candidates for a variety of diseases.
Exploration of Combination Therapies Involving this compound Derivatives
While research into combination therapies specifically involving this compound derivatives is still in its nascent stages, the broader class of thiophene (B33073) carboxamides has shown promise in this area. The rationale behind combination therapy is to achieve synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity.
Given the demonstrated antimicrobial and anti-inflammatory properties of various this compound derivatives, future studies could explore their use in combination with existing antibiotics or anti-inflammatory drugs. For instance, a derivative with potent antibacterial activity could be combined with a beta-lactam antibiotic to tackle resistant bacterial strains. Similarly, an anti-inflammatory derivative could be used alongside a corticosteroid to achieve better control of inflammatory conditions at lower steroid doses.
The development of anticancer agents from this scaffold also opens up possibilities for combination with established chemotherapeutic agents or targeted therapies. As our understanding of the mechanisms of action of these novel compounds grows, so too will the opportunities for rational combination therapy design.
Investigation of In Vivo Efficacy and Toxicity Profiles for Lead Candidates
The successful translation of promising in vitro findings into clinically effective therapies necessitates rigorous in vivo evaluation. This includes assessing the efficacy of lead candidates in relevant animal models of disease and thoroughly characterizing their toxicity profiles.
While specific in vivo data for this compound itself is limited in the public domain, studies on closely related analogues are beginning to emerge. For example, a study on novel thiophene carboxamide derivatives with a thiophene carboxamide scaffold demonstrated that one of the compounds, MB-D2, exhibited high selectivity against A375 melanoma cells and was effective in activating caspase 3/7, inducing mitochondrial depolarization, and reducing ROS production without affecting normal cells. nih.gov
These preclinical assessments are crucial for identifying a therapeutic window and establishing a preliminary safety profile. Future in vivo studies on lead candidates derived from the this compound scaffold will need to systematically evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for causing adverse effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Chlorobenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Answer: The compound can be synthesized via multiple pathways:
- Schmidt Reaction: Reacting a primary amine with 2-chlorobenzoic acid in the presence of a solvent/base. This method offers high yields but requires careful purification to remove byproducts .
- Halogenation: Chlorination of 2-chlorobenzoic acid using thionyl chloride (SOCl₂) in dichloromethane. This route is efficient but generates hazardous intermediates .
- Hydroxamic Acid Derivatization: Starting from cinnamic acid, a two-step process involving thionyl chloride and pyridine to form 3-chlorobenzo[b]thiophene-2-carbonyl chloride, followed by reaction with hydroxylamine to yield the carboxamide .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 16 hours to 2 minutes for intermediate steps) and improves yields (e.g., 86% vs. 72% under traditional heating) .
Q. How can researchers characterize this compound and validate its structural integrity?
- Answer: Key techniques include:
- Spectroscopy:
- IR: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches) .
- NMR: ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., δ 5.84 ppm for NH₂ in triazole derivatives) .
- Chromatography: Reverse-phase HPLC (MeCN:H₂O gradients) ensures purity and isolates intermediates .
- Mass Spectrometry: HRMS validates molecular weight (e.g., 407.49 g/mol for derivatives) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Answer:
- Microwave Irradiation: Accelerates reactions (e.g., 4-minute vs. 16-hour cyclization) and improves selectivity for triazole and thiadiazole derivatives .
- Functional Group Modifications: Introducing electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., tert-butyl) enhances stability and target binding .
- Green Chemistry: Solvent-free conditions or water-based reactions minimize toxicity (e.g., potassium hydroxide in ethanol for cyclization) .
Q. How do structural modifications of this compound influence its pharmacological activity?
- Answer:
- Antibacterial Activity: Carboxamide derivatives with tetrahydrobenzothiophene cores inhibit bacterial growth by disrupting membrane integrity (MIC: 2–8 µg/mL against S. aureus) .
- Epigenetic Modulation: Hydroxamic acid derivatives (e.g., J1075) act as HDAC8 inhibitors, showing promise in cancer therapy .
- Neuroactive Effects: Substitutions like quinuclidinyl groups enhance blood-brain barrier penetration (e.g., procognitive effects at low doses) .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?
- Answer:
- Dose-Response Studies: Establish concentration-dependent effects (e.g., IC₅₀ values for HDAC inhibition vs. cytotoxicity) .
- Comparative SAR Analysis: Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends across analogs .
- In Silico Modeling: Molecular docking predicts binding affinities to targets like Tankyrase or Smoothened receptors, validating experimental results .
Q. What are the challenges in scaling up microwave-assisted synthesis for industrial research applications?
- Answer:
- Reactor Design: Batch vs. continuous-flow systems must balance energy efficiency and reproducibility .
- Safety Protocols: Handling high-pressure conditions and reactive intermediates (e.g., chlorinating agents) requires specialized equipment .
- Cost-Benefit Analysis: While microwave methods reduce time, initial capital investment and maintenance costs may limit adoption .
Methodological Considerations
Q. How can researchers mitigate byproduct formation during halogenation steps in synthesis?
- Answer:
- Purification Techniques: Use gradient elution in HPLC (MeCN:H₂O) to separate chlorinated byproducts .
- Catalyst Optimization: Triethylamine or pyridine minimizes side reactions (e.g., over-chlorination) .
- Reaction Monitoring: TLC or in-situ IR tracks progress and halts reactions at optimal conversion .
Q. What in vitro assays are suitable for evaluating the antibacterial mechanism of this compound derivatives?
- Answer:
- Time-Kill Curves: Assess bactericidal kinetics against Gram-positive pathogens .
- Membrane Permeability Assays: Use fluorescent dyes (e.g., propidium iodide) to detect cell wall disruption .
- Enzyme Inhibition Studies: Test binding to bacterial topoisomerases or penicillin-binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
